molecular formula C11H11N3O2 B3269708 Ethyl 2-amino-1,8-naphthyridine-3-carboxylate CAS No. 51527-93-6

Ethyl 2-amino-1,8-naphthyridine-3-carboxylate

Cat. No. B3269708
CAS RN: 51527-93-6
M. Wt: 217.22 g/mol
InChI Key: VQHGJZJDBWIRQI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1,8-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 51527-93-6 . It has a molecular weight of 217.23 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3,(H2,12,13,14) .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 187-189°C .

Scientific Research Applications

Antibacterial Agents

Ethyl 2-amino-1,8-naphthyridine-3-carboxylate and its analogs are notable for their application in the development of antibacterial agents. Studies have shown that certain derivatives, such as those with an amino- and/or hydroxy-substituted cyclic amino group, demonstrate significant antibacterial activity. For instance, some compounds have been identified to be more active than enoxacin, a known antibacterial agent, and are thus considered promising for further biological study. The in vitro and in vivo antibacterial screenings of these compounds reveal their potential in treating bacterial infections, emphasizing their relevance in the field of medicinal chemistry (Egawa et al., 1984).

Synthesis of Antimicrobial Compounds

Research has also focused on the synthesis of various esters derived from this compound and their evaluation as antimicrobial agents. The synthesis process, involving different alcohols, yields compounds that have been screened for their antimicrobial properties. This synthesis and evaluation process is crucial for identifying new potential antimicrobial compounds and expanding the arsenal of tools available for fighting microbial infections (Ramesh & Sreenivasulu, 2004).

Safety and Hazards

The safety information for Ethyl 2-amino-1,8-naphthyridine-3-carboxylate includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 2-amino-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHGJZJDBWIRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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